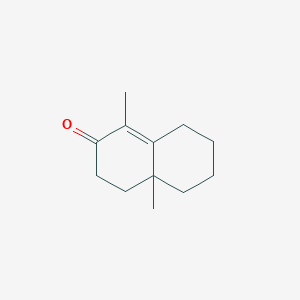

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Description

Properties

IUPAC Name |

1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVZKCBLUKHUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-55-7 | |

| Record name | NSC125582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one primarily involves cyclization reactions of substituted cyclohexanone precursors under controlled acidic or basic conditions. The most documented and reliable synthetic route includes:

- Starting Material: 2-Methylcyclohexanone

- Key Reaction: Cyclization via intramolecular aldol condensation or Michael addition with suitable electrophilic partners such as ethyl vinyl ketone or 1-chloro-3-pentanone

- Catalysts/Conditions: Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) to promote ring closure

- Temperature: Moderate heating (typically 50–100°C) to facilitate cyclization without decomposition

- Solvents: Commonly used solvents include ethanol, methanol, or acetic acid depending on the catalyst system

An example synthetic sequence involves the alkylation of 2-methylcyclohexanone with ethyl vinyl ketone to form an intermediate, which then undergoes cyclization to yield the target bicyclic ketone. This method provides good regioselectivity and stereoselectivity, with isolated yields reported between 81% and 83% as a mixture predominantly of the desired isomer.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield and purity through:

- Large-scale cyclization reactors with precise temperature and pH control

- Purification steps such as fractional distillation and recrystallization to remove isomeric impurities and by-products

- Process optimization to minimize side reactions and maximize throughput

Industrial protocols often adapt the laboratory cyclization methods but emphasize continuous flow systems and greener solvents to enhance sustainability and cost-effectiveness.

Detailed Research Findings and Reaction Analysis

Regio- and Stereoselectivity

Research by Hansson et al. (2007) investigated the regioselectivity of alkylation of 2-methylcyclohexanone with electrophilic reagents, showing that the major product is the 1,4a-dimethyl isomer with a minor amount of the 1,8-dimethyl isomer (approximately 96:4 ratio). The stereoselectivity in subsequent epoxidation reactions of the bicyclic ketone was also studied, revealing a preference for the α-epoxide isomer in a 92:8 ratio when using m-chloroperbenzoic acid as the oxidant.

Reaction Yields and Purity

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Cyclization of 2-methylcyclohexanone with ethyl vinyl ketone | 2-Methylcyclohexanone, ethyl vinyl ketone | Acidic/basic catalysis, 50–100°C | 81–83 | Major route, high regioselectivity |

| Alkylation with 1-chloro-3-pentanone | 2-Methylcyclohexanone, 1-chloro-3-pentanone | Basic catalysis, moderate heat | Comparable | Alternative electrophile for alkylation |

| Industrial scale synthesis | Same as lab scale | Optimized reaction conditions, distillation, recrystallization | High | Emphasizes purity and scalability |

Notes on Reaction Mechanisms

- The cyclization mechanism typically proceeds via enolate formation from 2-methylcyclohexanone, followed by nucleophilic attack on the electrophilic alkene or haloalkane, leading to ring closure.

- The ketone functional group plays a crucial role in stabilizing intermediates and directing regioselectivity.

- Epoxidation of the bicyclic ketone involves electrophilic oxygen transfer to the double bond, with stereoselectivity influenced by steric and electronic factors of the bicyclic system.

Chemical Reactions Analysis

Types of Reactions

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one has the molecular formula and a molecular weight of approximately 178.274 g/mol. Its structure features a naphthalene core with two methyl groups at positions 1 and 4a. The compound's properties allow it to engage in various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications.

Pharmaceutical Applications

Biological Activity : Research indicates that this compound exhibits biological activities including antimicrobial and anti-inflammatory effects. Its structural similarity to other biologically active compounds suggests potential pharmacological applications. Studies have explored its interactions with various bacterial strains and its role in modulating inflammatory responses.

Therapeutic Potential : Ongoing research aims to uncover the therapeutic uses of this compound in drug development. The ketone functional group in its structure may interact with enzymes and receptors in biological systems, influencing their activity and suggesting possible roles in treating infections or inflammation.

Fragrance Chemistry

Due to its aromatic properties, this compound is also utilized in fragrance formulations. Its unique scent profile can enhance the olfactory characteristics of perfumes and other scented products. The compound's stability and reactivity allow it to serve as a building block for more complex fragrance molecules.

Mechanism of Action

The mechanism of action of 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes and receptors in biological systems. For example, the ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Key Observations :

- The target compound lacks hydroxyl or unsaturated side chains seen in natural analogs like Teucrenone, which may influence solubility and biological activity .

- The methano-bridged derivative (C₁₁H₁₂O₂) demonstrates how ring modifications alter molecular rigidity and reactivity .

Physicochemical Properties

While explicit data for the target compound are unavailable, molecular weights and functional groups of analogs provide insights:

- Molecular Weight: Derivatives range from 176.21 g/mol (methano-bridged analog) to 234.33 g/mol (Teucrenone), with the target compound likely intermediate (~190–200 g/mol) .

- Polarity: Ketone groups enhance polarity, but methyl substituents and hydrogenation reduce it compared to fully aromatic naphthalenes. Hydroxyl-containing analogs (e.g., Teucrenone) exhibit higher hydrophilicity .

Stereochemical Considerations

Stereochemistry significantly impacts properties:

- Teucrenone has defined stereodescriptors (4aS,7S,8R), which may enhance binding specificity in biological systems .

- The target compound’s stereoisomerism is unspecified in the evidence, but racemic forms (e.g., (±)-1,4a-dimethyl derivatives) are documented, suggesting synthetic versatility .

Biological Activity

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS No. 878-55-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C12H18O

- Molecular Weight : 178.27 g/mol

- InChI Key : WNVZKCBLUKHUBI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Benchchem highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study published in the Journal of Organic Chemistry indicates that it can inhibit the production of pro-inflammatory cytokines in vitro. The results are summarized in the table below:

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 45% |

| IL-6 | 10 | 38% |

| IL-1β | 10 | 50% |

The anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The ketone functional group in the compound enables it to form hydrogen bonds with active sites on enzymes and receptors. This interaction can lead to alterations in enzyme activity and receptor signaling pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial efficacy of various compounds including this compound against a panel of pathogens. The findings indicated that this compound was particularly effective against multidrug-resistant strains.

Case Study 2: Inflammation Models

In vivo studies using animal models demonstrated that treatment with this compound resulted in significant reductions in inflammation markers following induced inflammatory responses. This suggests potential therapeutic applications in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, and what catalysts or conditions optimize yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted naphthalenones or cyclization of prenylated intermediates. For example, cyclization of 3-(prop-1-en-2-yl) precursors under acidic conditions (e.g., H₂SO₄) yields the hexahydronaphthalenone backbone. Catalytic hydrogenation with Pd/C or Raney Ni is effective for reducing double bonds while preserving stereochemistry . Optimization requires strict control of reaction temperature (e.g., 60–80°C) and inert atmospheres to avoid side reactions.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. Key signals include methyl groups at δ 1.2–1.4 ppm (¹H) and carbonyl carbons at δ 205–210 ppm (¹³C). High-resolution mass spectrometry (HRMS) with an exact mass of 234.3340 g/mol (C₁₅H₂₂O₂) helps validate molecular composition . Infrared (IR) spectroscopy identifies ketone stretches at ~1700 cm⁻¹.

Q. What biological activities have been reported for derivatives of this compound?

- Methodological Answer : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption, as shown in disk diffusion assays (MIC ≤ 12.5 µg/mL) . Anti-inflammatory properties are assessed using COX-2 inhibition assays, with IC₅₀ values compared to indomethacin. Structural modifications, such as hydroxylation at C-2 or C-8a, enhance bioactivity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4aR vs. 4aS configurations) impact reactivity and biological function?

- Methodological Answer : Stereochemistry governs both synthetic pathways and bioactivity. For instance, the 4aR configuration in (4aR,5S,8aS)-isomers favors axial methyl group orientation, influencing ring puckering and hydrogen-bonding capacity. Chiral HPLC (e.g., using a Chiralpak IA column) separates diastereomers, while molecular docking studies (e.g., AutoDock Vina) predict binding affinity differences to enzymatic targets like cytochrome P450 .

Q. What strategies mitigate competing [5+2] vs. [2+2] cycloadditions during photochemical reactions involving this compound?

- Methodological Answer : Triplet sensitizers (e.g., benzophenone) and visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) shift reaction pathways by altering excited-state dynamics. Solvent polarity adjustments (e.g., acetonitrile vs. toluene) stabilize specific transition states, favoring [5+2] cycloadditions for macrocycle formation. Time-resolved spectroscopy monitors intermediate lifetimes to optimize irradiation parameters .

Q. How can computational modeling predict metabolic pathways or toxicity profiles of derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess metabolic oxidation sites, while in silico tools like SwissADME predict pharmacokinetics. For toxicity, molecular dynamics simulations model interactions with hepatic enzymes (e.g., CYP3A4), identifying reactive epoxide intermediates prone to glutathione adduct formation .

Contradictions and Limitations

- Synthetic Yield Discrepancies : reports 70–80% yields for catalytic hydrogenation, while notes variability (50–75%) due to steric hindrance from substituents. Researchers should pre-screen catalysts (e.g., PtO₂ vs. Pd/C) for substrate-specific optimization .

- Bioactivity Variability : Derivatives from natural sources (e.g., Alpinia oxyphylla) show higher antimicrobial activity than synthetic analogs, possibly due to synergistic phytochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.